D-Galactose-1-d
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Overview
Description
D-Galactose-1-d: is a naturally occurring monosaccharide, commonly found in dairy products and various fruits. It is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. This compound plays a crucial role in various biological processes, including energy production and cellular communication.
Mechanism of Action
Target of Action
D-Galactose-1-d primarily targets the enzymes involved in the Leloir pathway, which is responsible for the metabolism of galactose . The key enzymes include galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4 epimerase . These enzymes play a crucial role in the conversion of galactose to glucose-1-phosphate .
Mode of Action
This compound is phosphorylated by the enzyme galactokinase (GALK) to form D-Galactose-1-phosphate . This compound then interacts with its targets, primarily the enzymes in the Leloir pathway, leading to changes in their activity . For instance, galactose-1-phosphate uridylyltransferase (GALT) facilitates the conversion of galactose-1-phosphate to glucose-1-phosphate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Leloir pathway . This pathway is responsible for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis for energy production . The pathway involves several steps, including the conversion of alpha-D-galactose to galactose-1-phosphate by galactokinase, and the subsequent conversion to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase .
Pharmacokinetics
It is known that galactose, in general, can be metabolized and excreted from the body within about 8 hours after ingestion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would likely be similar, but specific studies would be needed to confirm this.
Result of Action
The action of this compound leads to molecular and cellular effects. For instance, this compound can cause oxidative stress, inflammation, apoptosis, and tissue pathological injury in aging mice . It can also lead to memory impairment, oxidative stress, neuro-inflammation, and histological alterations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, chronic exposure to this compound has been used to induce aging in animal models . The environment in which the compound is administered, such as the presence of other compounds or specific physiological conditions, can also affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose-1-d can be synthesized through enzymatic methods. One common approach involves the use of lactose phosphorylase enzymes to convert lactose into this compound . Another method includes the oxidation of D-galactose using L-arabinose/D-galactose 1-dehydrogenase, which results in the formation of D-galactonate .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of lactose, a disaccharide found in milk. This process utilizes enzymes such as β-galactosidase to break down lactose into glucose and this compound .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-1-d undergoes various chemical reactions, including:
Oxidation: D-Galactose can be oxidized to form D-galactonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of this compound can yield sugar alcohols such as galactitol.
Substitution: It can participate in substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Nitric acid, L-arabinose/D-galactose 1-dehydrogenase.
Reduction: Sodium borohydride.
Substitution: Alcohols and acid catalysts.
Major Products:
Oxidation: D-galactonic acid.
Reduction: Galactitol.
Substitution: Glycosides.
Scientific Research Applications
D-Galactose-1-d has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Glucose: Another aldohexose, differing from D-Galactose-1-d only at the fourth carbon atom.
D-Fructose: A ketohexose, structurally different from this compound but also commonly found in nature.
Uniqueness: this compound is unique due to its specific interactions with galactose receptors, making it particularly useful in targeted drug delivery and diagnostic applications . Its role in the synthesis of glycosides and complex carbohydrates also sets it apart from other hexoses .
Properties
IUPAC Name |
(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RUIMULFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745860 |
Source
|
Record name | D-(C~1~-~2~H)Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64267-73-8 |
Source
|
Record name | D-(C~1~-~2~H)Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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